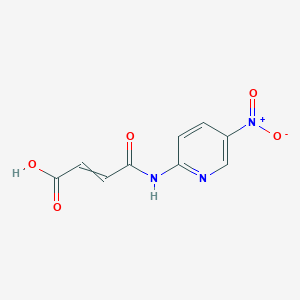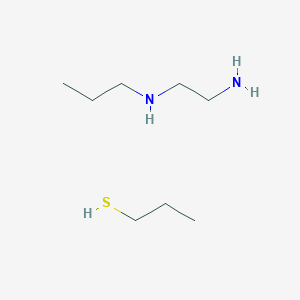
propane-1-thiol;N'-propylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1-thiol;N’-propylethane-1,2-diamine is a chemical compound that combines the properties of propane-1-thiol and N’-propylethane-1,2-diamine Propane-1-thiol is an alkanethiol with a thiol group attached to the first carbon of propane, while N’-propylethane-1,2-diamine is a diamine with propyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1-thiol;N’-propylethane-1,2-diamine typically involves the reaction of propane-1-thiol with N’-propylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of propane-1-thiol;N’-propylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Propane-1-thiol;N’-propylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiols and amines.
Substitution: The thiol and amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.
Scientific Research Applications
Propane-1-thiol;N’-propylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propane-1-thiol;N’-propylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diamine component can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanethiol: An alkanethiol with similar thiol functionality.
N’-propylethane-1,2-diamine: A diamine with similar amine functionality.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
Butane-1-thiol: A thiol compound with a longer carbon chain.
Uniqueness
Propane-1-thiol;N’-propylethane-1,2-diamine is unique due to the combination of thiol and diamine functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components or similar compounds.
Properties
CAS No. |
651331-00-9 |
|---|---|
Molecular Formula |
C8H22N2S |
Molecular Weight |
178.34 g/mol |
IUPAC Name |
propane-1-thiol;N'-propylethane-1,2-diamine |
InChI |
InChI=1S/C5H14N2.C3H8S/c1-2-4-7-5-3-6;1-2-3-4/h7H,2-6H2,1H3;4H,2-3H2,1H3 |
InChI Key |
BMLWUOYLOIGCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCN.CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


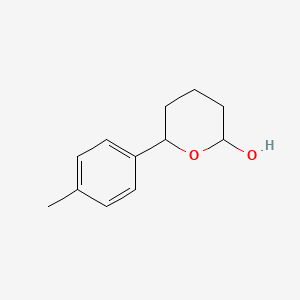



![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
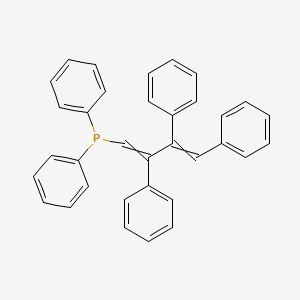

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
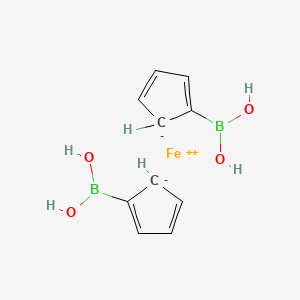
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
